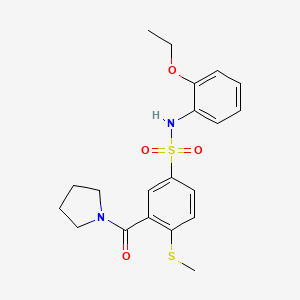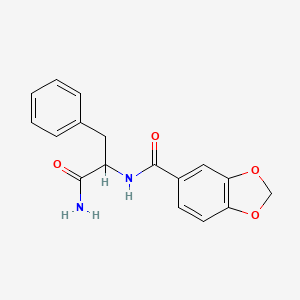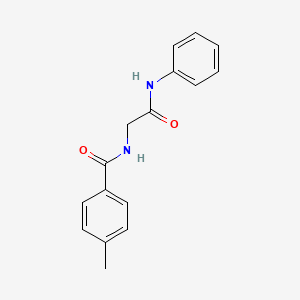![molecular formula C15H19ClFNO3 B4445597 2-[2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol hydrochloride](/img/structure/B4445597.png)
2-[2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol hydrochloride
Übersicht
Beschreibung
2-[2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol hydrochloride, also known as Fimepinostat, is a novel histone deacetylase inhibitor (HDACi). It is a small molecule drug that has shown potential in treating various types of cancers, including lymphoma, leukemia, and solid tumors. Fimepinostat is currently under clinical trials and has been granted orphan drug status by the US FDA.
Wirkmechanismus
2-[2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol hydrochloride exerts its anti-cancer effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation leads to the condensation of chromatin structure, resulting in the repression of gene expression. By inhibiting HDAC activity, this compound promotes the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the repression of oncogenes. This compound also inhibits the activity of other non-histone proteins, such as heat shock protein 90 (HSP90), which are involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to induce various biochemical and physiological effects in cancer cells. It has been found to increase the levels of acetylated histone proteins, leading to the activation of tumor suppressor genes and the repression of oncogenes. This compound has also been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. In addition to its anti-cancer effects, this compound has also been found to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol hydrochloride is its specificity for HDAC enzymes, which makes it a potent and selective inhibitor of HDAC activity. This compound has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, one of the limitations of this compound is its low solubility, which can make it difficult to formulate for clinical use. Another limitation is its potential for off-target effects, which can lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol hydrochloride. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential for combination therapy with other anti-cancer drugs, such as immune checkpoint inhibitors. This compound can also be studied for its potential in treating other diseases, such as inflammatory disorders and viral infections. Overall, this compound has shown great promise as a novel HDAC inhibitor with potential for treating various types of cancers and neurological disorders.
Wissenschaftliche Forschungsanwendungen
2-[2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol hydrochloride has been extensively studied for its anti-cancer properties. It has shown promising results in preclinical studies, where it has been found to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. This compound has also been shown to sensitize cancer cells to other anti-cancer drugs, such as doxorubicin, cisplatin, and bortezomib. In addition to its anti-cancer properties, this compound has also been studied for its potential in treating neurological disorders, such as Alzheimer's disease and Huntington's disease.
Eigenschaften
IUPAC Name |
2-[2-[[5-(4-fluorophenyl)furan-2-yl]methylamino]ethoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3.ClH/c16-13-3-1-12(2-4-13)15-6-5-14(20-15)11-17-7-9-19-10-8-18;/h1-6,17-18H,7-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWBLCQVGWOPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CNCCOCCO)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B4445529.png)


![2-(dimethylamino)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B4445554.png)
![N-methyl-N-[2-(tetrahydro-3-thienylamino)ethyl]methanesulfonamide](/img/structure/B4445560.png)
![1-(2-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide](/img/structure/B4445561.png)
![N-(4-{[(4-isopropoxy-3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4445564.png)
![N-(tetrahydro-2-furanylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4445566.png)



![6-allyl-5-methyl-7-(4-morpholinyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4445589.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4445596.png)

